4-Acetylphenyl benzenesulfonate

Description

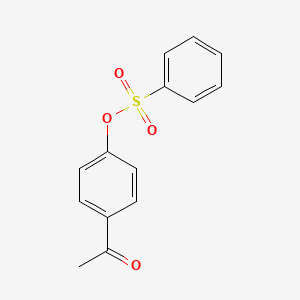

Structure

3D Structure

Properties

CAS No. |

64101-66-2 |

|---|---|

Molecular Formula |

C14H12O4S |

Molecular Weight |

276.31 g/mol |

IUPAC Name |

(4-acetylphenyl) benzenesulfonate |

InChI |

InChI=1S/C14H12O4S/c1-11(15)12-7-9-13(10-8-12)18-19(16,17)14-5-3-2-4-6-14/h2-10H,1H3 |

InChI Key |

MEOYXYXANNAOTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Crystallographic Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structure Elucidation

A thorough review of the scientific literature did not yield any specific single-crystal X-ray diffraction data for 4-acetylphenyl benzenesulfonate (B1194179). Therefore, information regarding its crystal system, space group, unit cell dimensions, and detailed bond lengths and angles from an experimental crystal structure is not available at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of 4-acetylphenyl benzenesulfonate have been reported, providing clear evidence for its chemical structure.

The ¹H NMR spectrum shows distinct signals corresponding to the aromatic protons of the benzenesulfonate and acetylphenyl groups, as well as the characteristic singlet for the methyl protons of the acetyl group. rsc.orgnih.gov The ¹³C NMR spectrum complements this information by identifying the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbon and the aromatic carbons. rsc.org

¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |

|---|---|---|---|---|

| ¹H | CDCl₃ | 7.90-7.87 | m, 2H | rsc.org |

| 7.83-7.81 | m, 2H | rsc.org | ||

| 7.69-7.65 | m, 1H | rsc.org | ||

| 7.55-7.51 | m, 2H | rsc.org | ||

| 7.08-7.05 | m, 2H | rsc.org | ||

| 2.55 | s, 3H | rsc.org | ||

| ¹H | DMSO | 8.00–7.97 | m, 2H | nih.gov |

| 7.93–7.90 | m, 2H | nih.gov | ||

| 7.85–7.82 | m, 1H | nih.gov | ||

| 7.72–7.69 | m, 2H | nih.gov | ||

| 7.22–7.19 | m, 2H | nih.gov | ||

| 2.56 | s, 3H | nih.gov | ||

| ¹³C | CDCl₃ | 196.8 | C=O | rsc.org |

| 152.9 | C | rsc.org | ||

| 135.8 | C | rsc.org | ||

| 135.1 | CH | rsc.org | ||

| 134.7 | C | rsc.org | ||

| 130.2 | CH | rsc.org | ||

| 129.4 | CH | rsc.org | ||

| 128.5 | CH | rsc.org | ||

| 122.5 | CH | rsc.org |

m = multiplet, s = singlet

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The Fourier Transform Infrared (FTIR) spectrum of this compound has been documented, showing characteristic absorption bands that confirm its structure. rsc.orgnih.gov

Key peaks include a strong absorption band for the carbonyl (C=O) group of the acetyl moiety and bands corresponding to the S=O stretching of the sulfonate group. rsc.orgnih.gov Aromatic C-H and C=C stretching vibrations are also observed. rsc.orgnih.gov No experimental Raman spectroscopy data for this compound was found in the reviewed literature.

FTIR Spectral Data for this compound

| Wavenumber (ν, cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3069 | Aromatic C-H Stretch | rsc.org |

| 1687 | C=O Stretch | rsc.org |

| 1680 | C=O Stretch | nih.gov |

| 1596 | Aromatic C=C Stretch | rsc.org |

| 1593 | Aromatic C=C Stretch | nih.gov |

| 1377 | S=O Asymmetric Stretch | rsc.org |

| 1352 | S=O Asymmetric Stretch | nih.gov |

| 1202 | S=O Symmetric Stretch | rsc.org |

| 1201 | S=O Symmetric Stretch | nih.gov |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

A review of the available scientific literature did not yield detailed mass spectrometry data, such as fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), for this compound. This information would be valuable for confirming the molecular weight and understanding the compound's fragmentation pathways under mass spectrometric conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific Ultraviolet-Visible (UV-Vis) absorption spectra, including data on the wavelength of maximum absorption (λmax) and molar absorptivity, were found for this compound in the surveyed literature. This analysis would provide insight into the electronic transitions within the aromatic and carbonyl chromophores of the molecule.

Elemental Analysis (C, H, N, S) for Compositional Verification

Based on the molecular formula of this compound, C₁₄H₁₂O₄S, the theoretical elemental composition can be calculated. Experimental data from combustion analysis to verify these calculated percentages were not found in the reviewed literature.

Calculated Elemental Composition for C₁₄H₁₂O₄S

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 60.86 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.38 |

| Oxygen | O | 15.999 | 4 | 63.996 | 23.16 |

| Sulfur | S | 32.06 | 1 | 32.06 | 11.60 |

| Total | | | | 276.306 | 100.00 |

Computational and Theoretical Chemistry Studies of 4 Acetylphenyl Benzenesulfonate

Quantum Chemical Calculations and Methodology

Quantum chemical calculations are a cornerstone in the theoretical study of molecular systems. For 4-acetylphenyl benzenesulfonate (B1194179), these calculations are instrumental in determining its optimized geometry and electronic structure.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization

The geometry optimization of 4-acetylphenyl benzenesulfonate is a critical first step in its theoretical analysis. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Two of the most widely employed methods for this purpose are Density Functional Theory (DFT) and the Hartree-Fock (HF) method. nih.gov

DFT has become particularly popular due to its balance of computational cost and accuracy. It is based on the principle that the energy of a molecule can be determined from its electron density. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with DFT for the study of organic molecules. nih.gov

The Hartree-Fock method, while generally less accurate than DFT for many applications due to its neglect of electron correlation, serves as a foundational ab initio method. It is often used as a starting point for more advanced calculations and can provide valuable qualitative insights into the electronic structure of a molecule. nih.gov

Selection of Basis Sets (e.g., B3LYP/6-311++G(d,p))

The accuracy of quantum chemical calculations is also heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. For a molecule like this compound, which contains a variety of atoms including hydrogen, carbon, oxygen, and sulfur, a flexible and robust basis set is required.

The B3LYP/6-311++G(d,p) basis set is a common and powerful choice for such calculations. nih.gov The "6-311" indicates that it is a triple-zeta basis set, providing a more accurate description of the valence electrons compared to smaller basis sets. The "++G" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs of electrons. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of the shape of the electron clouds and the description of chemical bonds.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Various descriptors derived from quantum chemical calculations can be used to understand and predict this reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. youtube.com A smaller HOMO-LUMO gap generally indicates a more reactive molecule. researchgate.net

The distribution of the HOMO and LUMO across the molecule can identify the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the more electron-rich phenyl ring, while the LUMO is likely to be centered on the electron-withdrawing acetyl and sulfonate groups.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Aromatic Sulfonate Ester

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Disclaimer: The data in this table is representative for a closely related aromatic sulfonate ester and is provided for illustrative purposes due to the absence of published specific computational data for this compound.

Mulliken Charges and Molecular Electrostatic Potential (MEP) Mapping

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. These charges provide a simple but effective way to understand the distribution of electrons in the molecule. In this compound, the oxygen atoms of the sulfonate and acetyl groups are expected to have significant negative Mulliken charges, while the sulfur atom and the carbonyl carbon are likely to be positively charged.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms and a positive potential around the sulfur atom and the hydrogen atoms of the phenyl rings.

Table 2: Representative Mulliken Charges on Key Atoms of a Related Aromatic Sulfonate Ester

| Atom | Mulliken Charge (a.u.) |

| S | +1.5 |

| O (sulfonyl) | -0.8 |

| O (ester) | -0.6 |

| C (carbonyl) | +0.5 |

| O (carbonyl) | -0.5 |

Disclaimer: The data in this table is representative for a closely related aromatic sulfonate ester and is provided for illustrative purposes due to the absence of published specific computational data for this compound.

Density of States (DOS) Analysis

The Density of States (DOS) provides a graphical representation of the number of available electronic states at each energy level. The DOS plot is essentially a "smear-out" of the discrete molecular orbital energy levels. The analysis of the total DOS (TDOS) and partial DOS (PDOS) can provide information about the contribution of different atoms or groups of atoms to the molecular orbitals.

In the context of this compound, the DOS plot would show a distinct gap between the occupied and unoccupied orbitals, corresponding to the HOMO-LUMO gap. The states just below the gap would be primarily composed of contributions from the HOMO, while the states just above the gap would be dominated by contributions from the LUMO. This analysis further elucidates the electronic structure and the nature of the frontier orbitals.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, depicting localized bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis for this compound and its derivatives reveals significant delocalization effects, where electron density is shared between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewikipedia.org These donor-acceptor interactions are key to understanding the molecule's stability and reactivity.

The NBO method quantifies the stabilization energy associated with these delocalizations through second-order perturbation theory. wisc.edu For instance, in related structures, interactions such as those between a nitrogen lone pair (n) and an anti-periplanar C-H antibonding orbital (σ*) can result in significant stabilization, on the order of several kcal/mol. wisc.edu By examining all possible donor-acceptor interactions, a detailed picture of the molecule's electronic landscape emerges, highlighting the most significant resonance structures and hyperconjugative effects. uni-muenchen.dewisc.edu

Analysis of Non-Covalent Interactions and Supramolecular Architecture

The solid-state structure of this compound is not merely defined by its covalent bonds but is significantly influenced by a network of weaker, non-covalent interactions. These interactions dictate the packing of molecules in the crystal lattice and, consequently, its macroscopic properties.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like normalized contact distance (dnorm) onto the surface, regions of close contact between neighboring molecules are highlighted in red. nih.govnih.gov For related sulfonamide structures, Hirshfeld analysis reveals that H···H, C···H/H···C, and O···H/H···O contacts are major contributors to the crystal packing. nih.gov

Two-dimensional fingerprint plots, derived from the Hirshfeld surface, provide a quantitative summary of these interactions. nih.govresearchgate.net Each point on the plot corresponds to a pair of distances from the surface to the nearest atoms inside and outside the surface (di and de). The distribution and shape of these points create a unique fingerprint for the crystal packing. For example, widely scattered points often represent H···H interactions due to the high abundance of hydrogen atoms. nih.gov Symmetrical wings in the plot can indicate specific contacts like Cl···H/H···Cl interactions. nih.gov

Bader's Atoms-in-Molecules Quantum Theory (QTAIM)

Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ) to define atoms, bonds, and their properties within a molecule. wikipedia.orge-bookshelf.deamercrystalassn.org This theory identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of a chemical bond. researchgate.netwiley-vch.de The properties of the electron density at these BCPs, such as its magnitude and the Laplacian (∇²ρ), reveal the nature of the interaction.

QTAIM allows for the characterization of both strong covalent bonds and weaker non-covalent interactions. researchgate.net The presence of a BCP between two atoms is a necessary condition for defining a bonding interaction between them. wiley-vch.de This method has been instrumental in understanding the physical basis of molecular structure and the transferability of atomic and group properties. wikipedia.orgamercrystalassn.org

Non-Covalent Interaction (NCI-RDG) Analysis

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a powerful technique for visualizing and characterizing weak interactions in three-dimensional space. researchgate.netnih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)), different types of interactions can be distinguished. nih.govresearchgate.net

The resulting 3D isosurfaces are color-coded to represent the nature and strength of the interactions:

Blue: Strong, attractive interactions like hydrogen bonds. nih.govresearchgate.net

Green: Weak, van der Waals interactions. nih.govresearchgate.net

Red: Strong, repulsive interactions, such as steric clashes. nih.govresearchgate.net

For a derivative, 4-acetylphenyl 4-methylbenzenesulfonate, NCI analysis reveals green-brown RDG isosurfaces indicating weak interactions and red isosurfaces between aromatic rings suggesting steric hindrance. researchgate.net This method is particularly useful for identifying very weak interactions that may not be apparent from QTAIM analysis alone. researchgate.net

Energy Framework Analysis

The results are often visualized as cylinders connecting the centroids of interacting molecules, with the color and thickness of the cylinders representing the type and magnitude of the dominant energy component (e.g., red for electrostatic, green for dispersion). mdpi.com For related structures, this analysis has shown that dispersion forces can be a significant contributor to the stabilization of the crystal packing. mdpi.com In some cases, specific interactions like Cl···Cl contacts can have the highest interaction energy, with the electrostatic component being dominant. mdpi.com

Characterization of Specific Intermolecular and Intramolecular Interactions

C-H···O Hydrogen Bonds: These are common interactions where a hydrogen atom bonded to a carbon acts as a hydrogen bond donor to an oxygen atom. Both intramolecular and intermolecular C-H···O interactions have been observed in related structures. researchgate.net

C-O···π Interactions: In some instances, the oxygen atom of a carbonyl or sulfonyl group can interact with the π-electron system of an aromatic ring. researchgate.netuky.edu

C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the face of an aromatic ring. researchgate.netmdpi.com

N-H···O Hydrogen Bonds: In related sulfonamides containing an N-H group, strong hydrogen bonds to oxygen atoms are often observed. nih.gov

π-π Stacking: Interactions between the π-systems of adjacent aromatic rings can also contribute to the crystal packing. nih.gov

The strength of these interactions can vary. For example, conventional hydrogen bonds like O-H···O and N-H···O are generally the strongest. nih.gov While C-H···O interactions are weaker, they can still play a significant role in determining the molecular conformation and crystal packing. nih.gov

Simulation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shielding Tensors)

Theoretical simulations of spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) shielding tensors, are powerful tools for complementing and interpreting experimental data. These calculations, typically performed using Density Functional Theory (DFT), can provide a complete vibrational assignment and predict chemical shifts with a high degree of accuracy.

For related compounds, such as benzenesulfonic acid methyl ester and various benzenesulfonamide (B165840) derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been successfully employed to calculate vibrational frequencies. acs.orgresearchgate.net These studies often involve scaling the calculated frequencies to correct for anharmonicity and the limitations of the theoretical model, resulting in excellent agreement with experimental spectra. acs.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts for comparison with experimental data. nih.govnih.gov

However, a specific computational study applying these methods to this compound, which would provide a detailed theoretical vibrational mode analysis or a table of calculated NMR shielding tensors for each nucleus, is not present in the surveyed literature. While experimental FT-IR data for this compound has been reported with characteristic peaks at 3063 cm⁻¹ (aromatic C-H stretch), 1692 and 1680 cm⁻¹ (C=O stretch), 1593 cm⁻¹ (aromatic C=C stretch), and 1352 and 1201 cm⁻¹ (S=O stretch), a corresponding theoretical spectrum and detailed assignments are missing. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the design and screening of candidate NLO molecules by calculating properties such as the polarizability (α) and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising for NLO applications.

Theoretical investigations into the NLO properties of related molecular structures, such as substituted phenyl benzenesulfonates and other donor-π-acceptor systems, have been conducted using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.netsemanticscholar.org These studies explore the relationship between molecular structure, intramolecular charge transfer, and the resulting NLO response. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system is a common strategy for enhancing NLO properties.

In the case of this compound, the acetyl group acts as an electron-withdrawing group, and the benzenesulfonate moiety also possesses electron-withdrawing characteristics. A full computational analysis would elucidate the extent of intramolecular charge transfer and predict its NLO response. However, dedicated research calculating the polarizability and hyperpolarizability tensors of this compound is not available in the public domain. Without such a study, a quantitative assessment of its NLO potential remains speculative.

Reactivity and Mechanistic Studies Involving the Benzenesulfonate Moiety

Reversibility of Sulfonation and Desulfonation Processes

The formation of aryl benzenesulfonates is intrinsically linked to the sulfonation of aromatic compounds, a classic example of electrophilic aromatic substitution. A defining characteristic of this reaction, in contrast to other substitutions like nitration, is its reversibility. wikipedia.org This reversibility allows for both the addition (sulfonation) and removal (desulfonation) of the sulfonic acid group from an aromatic ring, a feature that has significant implications in synthetic chemistry. chemistrysteps.comlibretexts.org

The direction of the equilibrium between the sulfonated and desulfonated states is governed by the reaction conditions, specifically the concentration of sulfuric acid and the presence of water, in accordance with Le Châtelier's principle. youtube.comyoutube.com Sulfonation is favored by using concentrated or fuming sulfuric acid (H₂SO₄ in SO₃), which maximizes the concentration of the electrophile, sulfur trioxide (SO₃) or its protonated form. wikipedia.orgyoutube.com Conversely, the reverse reaction, desulfonation, is achieved by heating the sulfonic acid in the presence of dilute aqueous acid. wikipedia.orglibretexts.orgglasp.co The addition of water shifts the equilibrium back towards the starting materials, leading to the cleavage of the carbon-sulfur bond. youtube.com

The mechanism for desulfonation is essentially the microscopic reverse of sulfonation. chemistrysteps.comyoutube.com It begins with the protonation of the aromatic ring by an acid catalyst (like the hydronium ion in dilute acid), which disrupts the ring's aromaticity and forms a carbocation intermediate, often called a sigma complex. chemistrysteps.commasterorganicchemistry.com Instead of a base removing a proton to restore aromaticity (as in many electrophilic aromatic substitutions), the C-S bond cleaves, and the sulfonic acid group is expelled as SO₃, which then reacts with water to form sulfuric acid. youtube.commasterorganicchemistry.com This process restores the aromaticity of the ring, yielding the desulfonated arene.

Kinetic studies on the desulfonation of benzenesulfonic acid and its derivatives, such as the toluenesulfonic acids, have shown that the reaction is first-order with respect to the sulfonic acid. researchgate.net The rate of desulfonation is observed to increase with both increasing acid concentration and higher temperatures. researchgate.net This reversibility is not just a chemical curiosity; it is exploited in organic synthesis where the sulfonic acid group can be installed as a temporary "blocking group" to direct other substituents to specific positions on the aromatic ring, only to be removed later via desulfonation. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Beyond the desulfonation of the aromatic ring, the hydrolysis of the sulfonate ester bond (S-OAr) in compounds like 4-acetylphenyl benzenesulfonate (B1194179) is also a critical aspect of its reactivity. The mechanism of this hydrolysis has been a subject of considerable study, with evidence supporting both concerted and stepwise pathways. nih.govnih.gov Some studies suggest a two-step mechanism involving a pentavalent sulfur intermediate, particularly with strong nucleophiles and poor leaving groups. rsc.org Other research, however, points towards a concerted Sₙ2-type mechanism, especially for compounds with good leaving groups. nih.gov The specific pathway can be influenced by factors such as the pH of the solution and the nature of the substituents on both the benzenesulfonate and the phenyl portions of the molecule.

Table 1: Conditions Influencing the Sulfonation-Desulfonation Equilibrium

This table summarizes the general conditions that favor either the forward reaction (sulfonation) or the reverse reaction (desulfonation) for aromatic compounds.

| Reaction | Reagent Conditions | Temperature | Driving Principle |

| Sulfonation | Concentrated or Fuming H₂SO₄ (Oleum) | Often requires heating | High concentration of electrophile (SO₃) drives reaction forward. wikipedia.orgyoutube.com |

| Desulfonation | Dilute Aqueous Acid (e.g., H₂SO₄, HCl) | Heating required | High concentration of water shifts equilibrium to reactants. wikipedia.orglibretexts.orgglasp.co |

Synthesis and Chemical Transformations of 4 Acetylphenyl Benzenesulfonate Derivatives and Analogues

Derivatization Strategies for the Acetylphenyl Ring

The acetylphenyl moiety within the 4-acetylphenyl benzenesulfonate (B1194179) structure offers multiple avenues for chemical modification. The active hydrogens of the acetyl group's methyl component and the reactivity of its carbonyl function are key to these derivatization strategies. Common strategies involve reactions such as alkylation and acylation. libretexts.org

Alkylation: This process involves replacing active hydrogens with an aliphatic or aliphatic-aromatic group. libretexts.org For the acetyl group, this can be achieved under basic conditions to form an enolate, which then acts as a nucleophile.

Acylation: In this method, compounds with active hydrogens react with carboxylic acids or their derivatives to form esters, thioesters, and amides. libretexts.org

Condensation Reactions: The acetyl group's carbonyl function readily undergoes condensation reactions. For instance, it can react with aldehydes or ketones to form α,β-unsaturated ketones, commonly known as chalcones. evitachem.com

Hydrazone Formation: Reaction with hydrazines yields hydrazones, which are valuable intermediates for synthesizing nitrogen-containing heterocyclic compounds. evitachem.com

Cyclization Reactions: The acetyl group can serve as a scaffold for building more complex structures. For example, it can be used as a starting point for producing synthetic compounds like stilbene-appended chalcone (B49325) benzenesulfonamide (B165840) hybrids. evitachem.commdpi.com These modifications are instrumental in adjusting the molecule's physicochemical properties, such as solubility and lipophilicity. evitachem.com

Synthesis and Reactivity of Sulfonamide Analogues (e.g., N-(4-Acetylphenyl)benzenesulfonamide)

Replacing the ester linkage in 4-acetylphenyl benzenesulfonate with a sulfonamide bond creates the analogue N-(4-acetylphenyl)benzenesulfonamide. This structural motif is significant in the synthesis of various bioactive molecules. evitachem.comdergipark.org.tr

The synthesis of these analogues can be achieved through several routes. A common method involves the reaction of an aminoacetophenone derivative with a benzenesulfonyl chloride in the presence of a base like pyridine (B92270). For example, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide is synthesized by reacting 2-amino-5-bromoacetophenone with 4-methylbenzenesulfonyl chloride under reflux conditions. mdpi.com Another approach reports the synthesis of N-acetyl-4-methyl-benzenesulfonamide from the reaction of Chloramine-T with acetyl chloride. dergipark.org.tr

The reactivity of the N-(4-acetylphenyl)benzenesulfonamide scaffold is largely dictated by the acetyl group and the sulfonamide linkage. The acetyl group can undergo the same derivatization reactions as its ester counterpart, including condensation and cyclization. evitachem.com The sulfonamide group itself is generally stable, but its presence influences the electronic properties of the entire molecule. mdpi.com The deviation of the sulfonamide moiety from co-planarity with the benzene (B151609) ring is a common structural feature observed in benzenesulfonamide derivatives. mdpi.com

Development of Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold and its sulfonamide analogues are valuable starting materials for synthesizing complex hybrid molecules, where the core structure is integrated into larger, often heterocyclic, systems.

A notable application of this scaffold is in the synthesis of triarylpyridines. Research has demonstrated a one-pot, multi-component reaction for preparing triarylpyridines bearing sulfonate and sulfonamide moieties. scispace.comresearchgate.net This method involves the reaction of an aldehyde (e.g., 4-chlorobenzaldehyde), a ketone source like 4-acetylphenyl-4-methylbenzenesulfonate, and a nitrogen source such as ammonium (B1175870) acetate (B1210297). scispace.com

The reaction is catalyzed by magnetic nanoparticles, for instance, Fe3O4@SiO2@PCLH-TFA, and is often performed under solvent-free conditions at elevated temperatures. scispace.comresearchgate.net A plausible mechanism suggests that the ketone is first converted to its enolic form, which then reacts with the activated aldehyde to form a chalcone intermediate. This intermediate subsequently undergoes a nucleophilic attack from another enol molecule, leading to the formation of the pyridine ring after cyclization and oxidation. scispace.com

Table 1: Optimization of Reaction Conditions for Triarylpyridine Synthesis. scispace.com

| Entry | Catalyst (mg) | Temperature (°C) | Solvent | Time (h) | Yield (%) |

| 1 | 5 | 110 | Solvent-free | 5 | 80 |

| 2 | 10 | 110 | Solvent-free | 3 | 94 |

| 3 | 15 | 110 | Solvent-free | 3 | 94 |

| 4 | 10 | 90 | Solvent-free | 5 | 65 |

| 5 | 10 | 130 | Solvent-free | 3 | 94 |

| 6 | 10 | 110 | Ethanol (B145695) | 8 | 50 |

| 7 | 10 | 110 | Acetonitrile | 8 | 45 |

| 8 | 0 | 110 | Solvent-free | 12 | Trace |

Reaction conditions: 4-chlorobenzaldehyde (B46862) (1 mmol), 4-acetylphenyl-4-methylbenzenesulfonate (2 mmol), and ammonium acetate (1.5 mmol).

The acetylphenyl moiety is a key precursor for constructing imidazolone (B8795221) rings. A synthetic strategy begins with 4'-aminoacetophenone, which reacts with various α-haloketones to yield 2-((4-acetylphenyl)amino)-1-arylethan-1-ones. nih.gov These intermediates are then cyclized to form the imidazolone core. For example, reacting the intermediate with sodium cyanate (B1221674) in glacial acetic acid at reflux leads to the formation of 1-(4-acetylphenyl)-5-aryl-imidazolidin-2-one derivatives. nih.gov

Another established method for creating imidazol-4-ones is through the conversion of thiohydantoins using alkyl halides or via oxidation with reagents like tert-butylhydroperoxide (TBHP) followed by treatment with an amine source. nih.gov While not starting directly from the benzenesulfonate, these methods highlight the synthetic pathways available for incorporating the acetylphenyl group into imidazolone heterocycles.

The 4-acetylphenyl group can be incorporated into the quinazolinone scaffold, a core structure in many pharmacologically active compounds. nih.gov A synthetic route involves the fusion of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone to produce the intermediate 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone. researchgate.net This intermediate's acetyl group can then be further reacted, for instance, in a one-pot reaction with aromatic aldehydes and anhydrous ammonium acetate to generate more complex quinazolinone derivatives. researchgate.net The formation of the 4(3H)-quinazolinone scaffold can also be driven by a nonenzymatic cyclization process initiated by the formation of an α-carbonyl group. nih.gov

The N-(4-acetylphenyl)benzenesulfonamide scaffold and related structures are precursors for synthesizing pyrazole (B372694) and thiazole (B1198619) heterocycles.

Thiazole Derivatives: A synthetic pathway to thiazoles starts from 3-((4-acetylphenyl)amino)propanoic acid, derived from 4'-aminoacetophenone. nih.gov This acid is refluxed with potassium thiocyanate (B1210189) and then treated with concentrated hydrochloric acid to form a thioxotetrahydropyrimidinone intermediate. This intermediate is then used in a Hantzsch-type condensation with α-halocarbonyl compounds to yield the final aminothiazole derivatives. nih.gov Another approach utilizes N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, which reacts with elemental sulfur and phenyl isothiocyanate to furnish thiazole derivatives. nih.gov

Pyrazole Derivatives: Pyrazoles can be synthesized from hydrazone intermediates. For instance, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide can be diazotized to form a hydrazone, which is then cyclized by reacting with hydrazine (B178648) hydrate (B1144303) to yield pyrazole derivatives. nih.gov In other methods, aldehyde derivatives are reacted with corresponding hydrazines in ethanol, often in the presence of acetic acid, to form hydrazones which then undergo cyclization to pyrazoles. astate.edu

Synthesis of Other Heterocyclic Systems

The versatile chalcone intermediate, 4'-benzenesulfonyloxychalcone, derived from this compound, serves as a key building block for the synthesis of a variety of heterocyclic systems. The presence of the α,β-unsaturated ketone moiety in chalcones allows for their cyclization with different reagents to form pyrimidines, isoxazoles, and pyrazoles. These reactions typically proceed through condensation and subsequent intramolecular cyclization pathways.

The general approach involves a two-step synthesis. First, the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde yields the corresponding 4'-benzenesulfonyloxychalcone. This intermediate is then reacted with specific dinucleophiles to construct the desired heterocyclic ring.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives can be synthesized from 4'-benzenesulfonyloxychalcones by reaction with guanidine (B92328), urea, or thiourea (B124793) in a basic medium. ajol.infopnrjournal.comsemanticscholar.orgderpharmachemica.com The reaction proceeds via a Michael addition of the nucleophile to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to afford the pyrimidine ring. The use of different reagents allows for the introduction of various substituents at the 2-position of the pyrimidine ring (amino, hydroxyl, or thiol group, respectively).

A representative reaction for the synthesis of a 2-amino-pyrimidine derivative is shown below:

Step 1: Synthesis of 4'-Benzenesulfonyloxychalcone. this compound is treated with a substituted benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide (B78521), in an alcoholic solvent to yield the corresponding chalcone.

Step 2: Synthesis of the Pyrimidine. The resulting chalcone is then refluxed with guanidine hydrochloride in the presence of a base, like potassium hydroxide, in a suitable solvent such as ethanol to yield the 2-amino-4,6-diarylpyrimidine. ajol.infoderpharmachemica.com

Table 1: Synthesis of Pyrimidine Derivatives from 4'-Benzenesulfonyloxychalcones

| Chalcone Precursor | Reagent | Product |

| 4'-Benzenesulfonyloxychalcone | Guanidine HCl / KOH | 2-Amino-4-(4'-benzenesulfonyloxyphenyl)-6-arylpyrimidine |

| 4'-Benzenesulfonyloxychalcone | Urea / KOH | 4-(4'-Benzenesulfonyloxyphenyl)-6-aryl-pyrimidin-2-ol |

| 4'-Benzenesulfonyloxychalcone | Thiourea / KOH | 4-(4'-Benzenesulfonyloxyphenyl)-6-aryl-pyrimidine-2-thiol |

Synthesis of Isoxazole (B147169) Derivatives

Isoxazoles can be readily prepared by the reaction of 4'-benzenesulfonyloxychalcones with hydroxylamine (B1172632) hydrochloride. derpharmachemica.comsphinxsai.com The reaction involves the initial formation of an oxime from the carbonyl group of the chalcone, which then undergoes an intramolecular Michael addition of the hydroxyl group to the β-carbon, followed by dehydration to yield the stable isoxazole ring. This method provides a straightforward route to 3,5-disubstituted isoxazoles.

The general synthetic route is as follows:

A mixture of the 4'-benzenesulfonyloxychalcone and hydroxylamine hydrochloride is refluxed in a suitable solvent, often in the presence of a base like potassium hydroxide or sodium acetate, to facilitate the cyclization. derpharmachemica.com

Table 2: Synthesis of Isoxazole Derivatives from 4'-Benzenesulfonyloxychalcones

| Chalcone Precursor | Reagent | Product |

| 4'-Benzenesulfonyloxychalcone | Hydroxylamine HCl / Base | 3-(4'-Benzenesulfonyloxyphenyl)-5-arylisoxazole |

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from 4'-benzenesulfonyloxychalcones is achieved by their reaction with hydrazine hydrate or substituted hydrazines. researchgate.netnih.gov The reaction mechanism involves the condensation of the hydrazine with the carbonyl group of the chalcone to form a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto the β-carbon of the α,β-unsaturated system, leading to the formation of a pyrazoline ring which can then be oxidized to the corresponding pyrazole.

The general procedure involves:

Refluxing a solution of the 4'-benzenesulfonyloxychalcone with hydrazine hydrate in a solvent such as ethanol or acetic acid. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles. nih.gov

Table 3: Synthesis of Pyrazole Derivatives from 4'-Benzenesulfonyloxychalcones

| Chalcone Precursor | Reagent | Product |

| 4'-Benzenesulfonyloxychalcone | Hydrazine hydrate | 3-(4'-Benzenesulfonyloxyphenyl)-5-aryl-1H-pyrazole |

| 4'-Benzenesulfonyloxychalcone | Phenylhydrazine | 3-(4'-Benzenesulfonyloxyphenyl)-5-aryl-1-phenyl-1H-pyrazole |

Chemical Reactivity and Further Functionalization of Synthesized Analogues (e.g., enaminone reactivity)

The enaminone analogues derived from this compound are versatile intermediates for further chemical transformations. Enaminones possess both nucleophilic (at the β-carbon and the nitrogen atom) and electrophilic (at the carbonyl carbon) centers, allowing for a wide range of functionalization reactions.

Enaminones are typically synthesized by the reaction of a β-dicarbonyl compound or a ketone with an amine or an amide derivative. In the context of this compound, the corresponding enaminone would be prepared from its β-ketoester or by direct reaction with a dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

Reactivity of Enaminones

The reactivity of enaminones allows for the introduction of various functional groups and the construction of more complex molecular architectures. Key reactions include:

Alkylation and Acylation: The nucleophilic character of the β-carbon and the nitrogen atom allows for alkylation and acylation reactions. These reactions can be directed to either the C- or N-position depending on the reaction conditions and the nature of the electrophile.

Cycloaddition Reactions: Enaminones can participate in cycloaddition reactions, acting as dienophiles or dienes, to construct various carbocyclic and heterocyclic rings.

Reactions with Electrophiles: The enamine moiety is susceptible to attack by various electrophiles. For example, halogenating agents can introduce a halogen atom at the α-position to the carbonyl group.

Condensation Reactions: Enaminones can undergo condensation reactions with various nucleophiles, leading to the formation of a wide array of heterocyclic compounds. For instance, reaction with hydrazines can yield pyrazoles, and reaction with hydroxylamine can lead to isoxazoles.

Further functionalization of the heterocyclic systems synthesized from 4'-benzenesulfonyloxychalcones can also be envisaged. The benzenesulfonyloxy group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities on the phenyl ring. The heterocyclic rings themselves can undergo further substitution reactions, depending on their electronic properties.

Table 4: Potential Functionalization of Enaminone Analogues of this compound

| Reaction Type | Reagent | Potential Product |

| C-Alkylation | Alkyl halide / Base | α-Alkyl-β-amino-4'-benzenesulfonyloxypropenone |

| N-Acylation | Acyl chloride / Base | N-Acyl-β-amino-4'-benzenesulfonyloxypropenone |

| Cyclocondensation | Hydrazine | Pyrazole derivative |

| Cyclocondensation | Guanidine | Pyrimidine derivative |

Applications of 4 Acetylphenyl Benzenesulfonate in Advanced Organic Synthesis

Use as a Building Block for Complex Molecular Architectures

The utility of 4-acetylphenyl benzenesulfonate (B1194179) as a foundational component in the synthesis of more intricate molecules is a cornerstone of its application. Organic chemists employ such building blocks to assemble complex structures in a predictable and controlled manner, akin to constructing with molecular LEGOs. The dual functionality of 4-acetylphenyl benzenesulfonate is key to its role, allowing for sequential or orthogonal chemical modifications.

The benzenesulfonate group can be readily displaced or can participate in coupling reactions, while the acetyl group can undergo a wide array of classic carbonyl chemistry transformations. These include, but are not limited to, aldol (B89426) condensations, Knoevenagel condensations, reductions to alcohols, or conversions to other functional groups. This versatility permits its incorporation into larger supramolecular systems and macrocycles. For instance, related bifunctional molecules are used as key units in the design of molecular cages and pseudo-rotaxane structures, where specific functionalities are required to direct the self-assembly of these complex architectures mdpi.com. The defined geometry and reactive sites of compounds like this compound are critical for achieving the desired shape and properties in the final supramolecular assembly mdpi.com.

Role in C-C Bond Formation Reactions (e.g., Carbonylation of Aryl Arenesulfonates, Suzuki-Miyaura Coupling)

Carbon-carbon (C-C) bond formation is fundamental to organic synthesis, enabling the construction of the carbon skeletons of most organic molecules organic-chemistry.org. This compound serves as a valuable substrate in several powerful C-C bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or sulfonate libretexts.orgyoutube.com. The reaction proceeds through a catalytic cycle involving a palladium catalyst and requires a base libretexts.orgyoutube.com. The key steps are the oxidative addition of the aryl sulfonate to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.orgyoutube.com.

Aryl arenesulfonates, such as this compound, have emerged as effective electrophilic partners in this reaction. They offer a distinct reactivity profile compared to the more traditionally used aryl halides (iodides, bromides) nih.gov. This difference in reactivity can be exploited in sequential or iterative cross-coupling strategies to build complex polyaryl systems nih.gov. For example, a molecule containing both a chloro and a sulfone leaving group can be selectively coupled at the different positions by choosing the appropriate reaction conditions nih.gov.

Below is a representative scheme for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | NaOH | 4-Acetylbiphenyl |

This table represents a generalized reaction scheme. Actual yields and conditions may vary based on specific ligands, solvents, and temperatures used.

Carbonylation of Aryl Arenesulfonates:

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into a molecule using carbon monoxide (CO) gas. Aryl arenesulfonates can serve as substrates in these reactions, providing access to a variety of valuable carbonyl-containing compounds such as esters, amides, and ketones. The reaction mechanism is related to other cross-coupling reactions, involving the oxidative addition of the aryl sulfonate to a palladium(0) center, followed by CO insertion into the palladium-carbon bond and subsequent reaction with a nucleophile. The use of this compound in such a reaction would yield a product with two ketone functionalities, a structural motif present in various complex molecules.

Precursors for the Development of Specialized Organic Reagents

Beyond its direct use in coupling reactions, this compound and its structural relatives can serve as starting materials for the synthesis of more specialized organic reagents. The inherent reactivity of its functional groups allows for targeted transformations.

For example, a closely related synthetic pathway involves the condensation of 4-aminoacetophenone with a benzenesulfonyl chloride to produce N-(4-acetylphenyl)benzenesulfonamide derivatives researchgate.netnih.gov. This demonstrates how the core structure, containing an acetylphenyl group linked to a sulfonyl moiety, can be readily synthesized and modified. Such sulfonamides are investigated for their potential pharmacological activities and can act as starting points for further synthetic elaborations researchgate.net. The synthesis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, for instance, is achieved through the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride nih.gov. While not starting from the benzenesulfonate ester itself, this synthesis highlights the accessibility and modularity of the acetylphenyl sulfonamide/sulfonate scaffold for creating new, functionalized molecules for various applications researchgate.net.

Strategic Utility in Reaction Design and Methodology Development

The choice of a particular starting material in organic synthesis is often a strategic one, based on factors like reactivity, stability, and commercial availability. This compound offers distinct advantages in reaction design. The benzenesulfonate group is a valuable alternative to triflates and halides as a leaving group in cross-coupling chemistry.

A significant aspect of its strategic utility lies in enabling iterative synthesis through complementary reactivity nih.gov. Researchers have demonstrated that aryl sulfones (a related class of compounds) possess an intermediate reactivity between aryl halides and nitroarenes in Suzuki-Miyaura couplings nih.gov. This allows for the design of synthetic routes where different leaving groups on a polyfunctionalized aromatic ring can be addressed sequentially. For instance, a molecule bearing a chloride, a sulfonate, and a nitro group could undergo three distinct coupling reactions in a controlled, stepwise manner, allowing for the rapid assembly of non-symmetric terphenyls and quaterphenyls nih.gov. This approach minimizes the need for cumbersome protection-deprotection steps and functional group interconversions, leading to more efficient and elegant syntheses nih.gov. The development of cross-coupling partners with such complementary reactivities is a key area of research for expanding the toolkit of synthetic chemists nih.gov.

Q & A

Q. What are the optimal synthetic routes for preparing 4-acetylphenyl benzenesulfonate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of 4-acetylphenol with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key variables include temperature (60–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios . For analogs, substituting electron-withdrawing groups on the benzene ring requires adjusting reaction times to avoid side reactions like over-sulfonation . Yield optimization can be monitored via TLC or HPLC, with purification via recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

- ¹H NMR : The acetyl group (–COCH₃) appears as a singlet at δ 2.6–2.8 ppm, while aromatic protons split into distinct multiplet patterns due to sulfonate-induced deshielding .

- IR : Strong S=O stretching vibrations at 1170–1220 cm⁻¹ and C=O absorption at 1680–1720 cm⁻¹ confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 290 (C₁₄H₁₂O₄S) with fragmentation patterns showing loss of benzenesulfonyl (–SO₂C₆H₅) or acetyl (–COCH₃) groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation of dust; work in a fume hood. Store in airtight containers away from strong oxidizers. In case of exposure, rinse with water for 15 minutes and seek medical evaluation . Waste disposal should follow local regulations for sulfonate esters due to potential environmental persistence .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The sulfonate group (–SO₂–) acts as a leaving group under basic conditions, enabling nucleophilic aromatic substitution (SNAr). The acetyl group at the para position enhances electrophilicity by withdrawing electron density, stabilizing the Meisenheimer intermediate. Kinetic studies using deuterated solvents (e.g., DMSO-d₆) and Hammett plots can quantify substituent effects on reaction rates .

Q. How should researchers address contradictions in reported bioactivity data for sulfonate derivatives like this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent polarity). For example, conflicting cytotoxicity results could stem from differences in incubation times or metabolite interference. Validate findings using orthogonal assays (e.g., MTT vs. ATP luminescence) and control for purity (>95% by HPLC) . Meta-analyses of published data should account for batch-to-batch variability in synthetic routes .

Q. What computational methods (DFT, molecular docking) are suitable for predicting the interactions of this compound with biological targets?

Methodological Answer:

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize geometry at the B3LYP/6-31G* level to predict stability and tautomeric forms .

- Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase). Validate with MD simulations (GROMACS) to assess binding free energy (ΔG) and hydrogen-bond interactions .

Q. How do pH and temperature influence the degradation pathways of this compound in aqueous environments?

Methodological Answer: Under acidic conditions (pH < 3), hydrolysis of the sulfonate ester occurs via protonation of the oxygen, leading to cleavage into 4-acetylphenol and benzenesulfonic acid. At pH > 10, base-catalyzed hydrolysis dominates. Accelerated stability studies (40–60°C) combined with LC-MS can identify degradation products and model shelf-life using Arrhenius equations .

Q. What strategies enhance the selectivity of this compound in multi-step organic syntheses?

Methodological Answer: Protect the acetyl group (e.g., acetal formation) before introducing reactive intermediates. Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve regioselectivity during coupling reactions. Monitor selectivity via ¹³C NMR or X-ray crystallography to confirm structural integrity .

Q. How do substituent modifications on the benzene ring affect the physicochemical properties of this compound analogs?

Methodological Answer: Electron-withdrawing groups (e.g., –NO₂, –Cl) increase thermal stability (TGA analysis) but reduce solubility in polar solvents. Hydrophobic substituents (e.g., –CF₃) enhance lipid bilayer penetration, as measured by logP values (HPLC-derived). Correlate Hammett σ values with bioactivity to design optimized derivatives .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities in this compound samples?

Methodological Answer: Use UPLC-QTOF-MS for high-resolution separation and identification of impurities at ppm levels. Compare retention times and fragmentation patterns against synthetic byproduct libraries. Validate with standard addition methods to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.